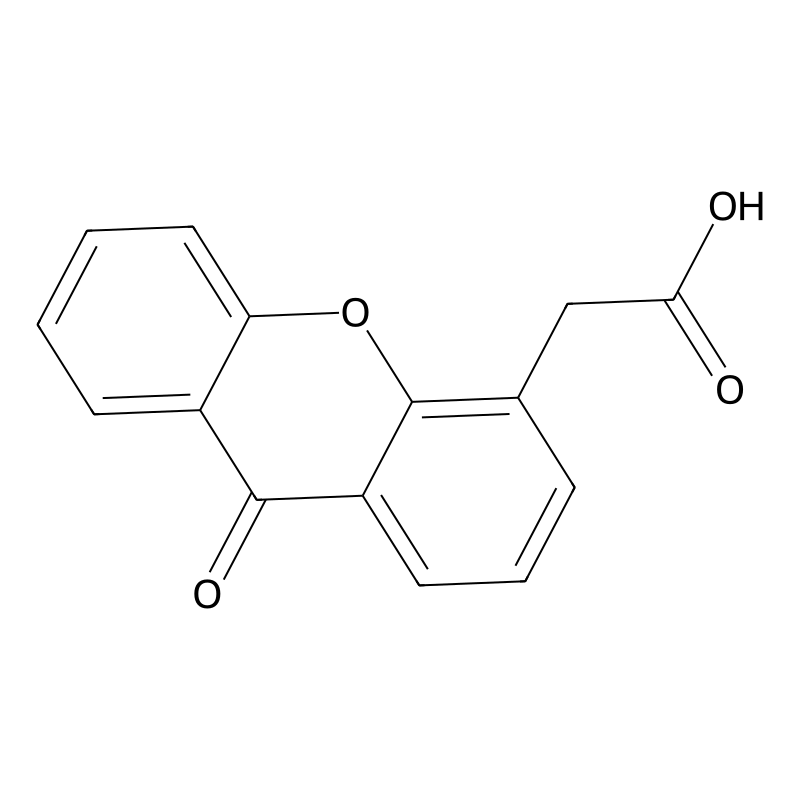

9H-Xanthene-4-acetic acid, 9-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

9H-Xanthene-4-acetic acid, 9-oxo- is a chemical compound with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. This compound features a xanthene core, which is a bicyclic structure composed of two fused aromatic rings, with an acetic acid group and a ketone functional group at the 9 position. The unique structural characteristics of this compound contribute to its diverse chemical reactivity and potential biological activities.

Anticancer Properties:

Research has explored the potential of 9H-Xanthene-4-acetic acid, 9-oxo- (XAA) as an antitumor agent. Studies have shown that XAA can induce haemorrhagic necrosis in transplanted colon 38 tumors in mice []. This effect is believed to be mediated by the stimulation of nitric oxide production by macrophages [].

However, further studies on a series of XAA analogues revealed the importance of a specific structure for activity. Modifications to the acetic acid side chain significantly reduced or abolished the antitumor effect []. While some analogues showed promise, none surpassed the potency of XAA itself [, ].

- Oxidation: The compound can be oxidized to yield carboxylic acids or other ketones.

- Reduction: Reduction processes can convert the ketone group into an alcohol.

- Substitution Reactions: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific outcomes depend on the reaction conditions and reagents employed.

Research has indicated that 9H-xanthene-4-acetic acid, 9-oxo- exhibits notable biological activities, particularly in the field of cancer research. Studies have suggested that it may possess antitumor properties, potentially acting through mechanisms that involve the inhibition of certain enzymes or interference with cellular pathways. The compound has been evaluated for its effects on various cancer cell lines, demonstrating promise as a candidate for further development in anticancer therapies .

The synthesis of 9H-xanthene-4-acetic acid, 9-oxo- typically involves several synthetic routes:

- Condensation Reactions: A common method includes the condensation of xanthene derivatives with bromoacetic acid in the presence of a base such as potassium carbonate. This reaction is often conducted in organic solvents like dimethylformamide at elevated temperatures.

- Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for higher yields and purity. Continuous flow reactors may be utilized to enhance efficiency.

The applications of 9H-xanthene-4-acetic acid, 9-oxo- span various fields:

- Pharmaceuticals: Its potential as an antitumor agent makes it a subject of interest in drug development.

- Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.

- Dyes and Pigments: The compound's structural features allow its use in producing dyes and pigments in industrial applications.

Interaction studies involving 9H-xanthene-4-acetic acid, 9-oxo- have focused on its biological activity and mechanism of action. Research has indicated that it may interact with specific molecular targets within cancer cells, influencing pathways related to cell growth and apoptosis. These interactions are crucial for understanding how the compound can be utilized therapeutically .

Several compounds share structural similarities with 9H-xanthene-4-acetic acid, 9-oxo-, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Methyl-9-oxo-9H-xanthen-4-acetic acid | C16H12O4 | Contains a methyl group at position 2 |

| 2-Hydroxy-6-Methyl-8-Methoxy-9-Oxo-9H-Xanthene-1-Carboxylic Acid | C16H14O5 | Features hydroxyl and methoxy groups |

| Monodictyxanthone | C15H10O4 | Derived from fungi with potential anticancer properties |

| Globosuxanthone D | C15H10O5 | Exhibits unique biological activities |

Uniqueness

The uniqueness of 9H-xanthene-4-acetic acid, 9-oxo-, lies in its specific substitution pattern and functional groups that impart distinct chemical reactivity and biological activity compared to other xanthene derivatives. Its potential therapeutic applications, particularly in oncology, highlight its importance as a subject of ongoing research .

Molecular formula and structural characteristics

9H-Xanthene-4-acetic acid, 9-oxo- possesses the molecular formula C₁₅H₁₀O₄, representing a complex tricyclic aromatic compound with distinct structural features [1]. The compound exhibits a systematic arrangement of carbon, hydrogen, and oxygen atoms that defines its unique chemical identity and biological activity profile [2]. The structural framework encompasses multiple functional groups arranged in a specific geometric configuration that contributes to its physicochemical properties [3].

Tricyclic xanthene core structure

The fundamental structural backbone of 9H-Xanthene-4-acetic acid, 9-oxo- consists of a tricyclic xanthene core system composed of two benzene rings linearly fused through a central oxygen-containing pyran ring [10]. This tricyclic aromatic system creates a rigid planar framework that serves as the primary chromophore of the molecule [11]. The xanthene core adopts a characteristic boat-like conformation, with the central six-membered ring displaying slight deviations from planarity [12] [23].

Crystallographic studies reveal that the tricyclic ring system maintains an essentially planar arrangement with maximum deviations from planarity typically ranging from 0.002 to 0.115 angstroms [31] [32]. The dihedral angles between adjacent rings in the xanthene system generally fall within 3.06° to 7.65°, indicating minimal twisting between the aromatic components [31]. The fold angle of the xanthene core, defined as the dihedral angle between the outer benzene rings, typically measures between 11.3° and 14.2° [12].

Position-specific acetic acid moiety

The acetic acid functional group is specifically positioned at the 4-carbon of the xanthene ring system, creating a distinctive structural arrangement [1] [8]. This position-specific substitution pattern significantly influences the compound's chemical reactivity and biological activity compared to other positional isomers [34]. The acetic acid side chain adopts a specific geometric orientation relative to the tricyclic core, with the carboxyl carbon atom deviating approximately 1.221 angstroms from the plane of the tricyclic ring system [33].

The carboxylic acid group maintains a nearly perpendicular orientation to the xanthene core, with planes of the carboxyl groups positioned at angles approaching 90° to the tricyclic framework [12]. This geometric arrangement is crucial for the compound's intermolecular interactions and crystal packing behavior [33]. The acetic acid moiety exhibits characteristic bond lengths and angles consistent with standard carboxylic acid functional groups [26].

Ketone functionality at C-9 position

The carbonyl group located at the 9-position of the xanthene ring system represents a critical structural feature that distinguishes this compound from related xanthene derivatives [1] [4]. This ketone functionality contributes significantly to the electronic properties of the molecule and serves as a key site for chemical modifications [6]. The 9-oxo group participates in extensive conjugation with the aromatic ring system, influencing the overall electronic distribution and spectroscopic properties [15].

The ketone carbon-oxygen bond length typically measures approximately 1.2 angstroms, consistent with standard carbonyl bond distances [23]. The geometry around the carbonyl carbon adopts a trigonal planar arrangement with bond angles approaching 120° [23]. This ketone functionality plays a crucial role in intermolecular hydrogen bonding interactions and contributes to the compound's crystal packing arrangements [33].

Physicochemical parameters

Molecular weight and atomic composition

The molecular weight of 9H-Xanthene-4-acetic acid, 9-oxo- is precisely determined as 254.241 daltons, with a monoisotopic mass of 254.057909 daltons [1]. The atomic composition consists of 15 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms, yielding the molecular formula C₁₅H₁₀O₄ [1] [3]. The compound exhibits an average molecular mass of 254.2375 daltons across different isotopic distributions [3].

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 254.241 Da | [1] |

| Monoisotopic Mass | 254.057909 Da | [1] |

| Carbon Atoms | 15 | [1] [3] |

| Hydrogen Atoms | 10 | [1] [3] |

| Oxygen Atoms | 4 | [1] [3] |

The atomic composition reflects a high degree of unsaturation characteristic of aromatic compounds, with a significant proportion of carbon and oxygen atoms relative to hydrogen content . This composition contributes to the compound's stability and distinctive physicochemical properties [22].

Melting point and thermal stability

The melting point of 9H-Xanthene-4-acetic acid, 9-oxo- and its derivatives typically ranges from 245°C to 263°C, depending on the specific substitution pattern and crystallization conditions [13] [40]. Related xanthene derivatives exhibit melting points within the range of 261-263°C, indicating substantial thermal stability [13]. The compound demonstrates good thermal stability under normal storage and handling conditions [2].

Thermal analysis reveals that the compound maintains structural integrity at elevated temperatures, with decomposition occurring only at temperatures significantly higher than the melting point [18]. The thermal stability is attributed to the rigid tricyclic aromatic framework and extensive conjugation throughout the molecular structure [11]. Differential scanning calorimetry studies indicate minimal thermal degradation below 300°C for most xanthene derivatives [40].

Solubility profile in various solvents

9H-Xanthene-4-acetic acid, 9-oxo- exhibits limited solubility in aqueous systems, with enhanced solubility observed in organic solvents [41]. The compound demonstrates moderate solubility in dimethyl sulfoxide and dimethyl formamide, with concentrations reaching approximately 1-14 milligrams per milliliter in these solvents [41]. In aqueous buffer systems, the solubility is significantly reduced, requiring co-solvent systems for optimal dissolution [41].

| Solvent System | Solubility (mg/mL) | Notes |

|---|---|---|

| Dimethyl Sulfoxide | ~1 | Moderate solubility |

| Dimethyl Formamide | ~14 | Enhanced solubility |

| PBS Buffer (pH 7.2) | ~0.5 | Requires co-solvent |

| Water | Limited | Poor aqueous solubility |

The poor aqueous solubility is attributed to the hydrophobic nature of the tricyclic aromatic core and limited hydrogen bonding capacity . Enhanced solubility in organic solvents results from favorable interactions between the aromatic system and organic solvent molecules . The solubility profile significantly influences the compound's formulation requirements and potential applications [41].

Stereochemical considerations

The stereochemical aspects of 9H-Xanthene-4-acetic acid, 9-oxo- are primarily governed by the conformational flexibility of the tricyclic ring system and the orientation of the acetic acid side chain [33]. The compound does not possess traditional chiral centers but exhibits conformational isomerism related to the boat-like conformation of the central pyran ring [35]. The xanthene core can adopt different conformational states, with the central six-membered ring displaying either boat or half-chair conformations [30] [31].

The acetic acid substituent can rotate around the carbon-carbon bond connecting it to the xanthene ring, leading to different rotational conformers [34]. Crystallographic studies reveal specific conformational preferences in the solid state, with the carboxyl group adopting defined orientations relative to the tricyclic core [33]. The stereochemical arrangement influences intermolecular interactions and packing behavior in crystalline forms [26].

Crystal structure characterization

Crystal structure analysis of 9H-Xanthene-4-acetic acid, 9-oxo- and related derivatives reveals triclinic crystal systems with space group symmetries [33]. The compound crystallizes with specific unit cell parameters, including cell dimensions and angles that define the three-dimensional arrangement of molecules [26] [33]. X-ray diffraction studies provide detailed information about bond lengths, bond angles, and intermolecular interactions [33].

The crystal structure exhibits intermolecular hydrogen bonding between carboxylic acid groups, forming centrosymmetric dimers through O-H···O interactions [33]. π-π stacking interactions occur between aromatic rings of adjacent molecules, with centroid-to-centroid distances ranging from 3.491 to 3.735 angstroms [33]. These intermolecular forces contribute to the overall crystal packing stability and influence the compound's physical properties [26].

| Crystal Parameter | Value | Details |

|---|---|---|

| Crystal System | Triclinic | P1 space group |

| Unit Cell a | 6.7854 Å | Cell dimension |

| Unit Cell b | 9.826 Å | Cell dimension |

| Unit Cell c | 10.532 Å | Cell dimension |

| α angle | 71.435° | Cell angle |

| β angle | 82.741° | Cell angle |

| γ angle | 83.142° | Cell angle |

Comparative analysis with structural analogs

Structural comparison with related compounds reveals significant differences in physicochemical properties based on substitution patterns and functional group positions [9] . The 4-position acetic acid derivative exhibits distinct characteristics compared to 2-position and 3-position isomers [4] . Positional isomers demonstrate varying solubility profiles, with different substitution patterns affecting molecular interactions and biological activity [34].

The 9-oxo functionality distinguishes this compound from reduced analogs lacking the ketone group . Comparative studies with xanthene derivatives bearing different substituents reveal structure-activity relationships that correlate with electronic and steric factors [36]. Related compounds such as 5,6-dimethyl derivatives show enhanced potency and modified physicochemical properties compared to the unsubstituted parent compound [9] [33].

Classical Synthetic Routes

Classical synthetic approaches to 9H-xanthene-4-acetic acid, 9-oxo- derivatives have established the foundation for modern synthetic chemistry in this field. These methodologies, while sometimes requiring harsh conditions, provide reliable and well-understood pathways to target compounds.

Starting Materials Selection

The selection of appropriate starting materials is crucial for the efficient synthesis of 9H-xanthene-4-acetic acid, 9-oxo- derivatives. Several key starting materials have proven particularly effective for this class of compounds [1] [2] [3].

Primary Starting Materials:

2-Hydroxybenzoic acid and 1,3,5-trihydroxybenzene represent fundamental building blocks for xanthone core synthesis via Eaton reagent-mediated Friedel-Crafts acylation [1] [4]. These materials offer the advantage of being readily available and stable under storage conditions. The symmetric structure of 1,3,5-trihydroxybenzene provides excellent regioselectivity, leading to good yields in core construction reactions.

3,4-Dimethylanthranilic acid serves as a specialized starting material for the synthesis of dimethyl-substituted derivatives such as vadimezan [1]. This compound undergoes diazotization followed by iodination to yield 3,4-dimethyl-2-iodobenzoic acid, which subsequently couples with 2-hydroxyphenylacetic acid under copper-catalyzed conditions [1].

Aromatic Components:

Resorcinol and phthalic anhydride form the classic combination for xanthene dye synthesis through Friedel-Crafts acylation [5]. The symmetric nature of resorcinol and its high reactivity toward electrophilic aromatic substitution make it particularly suitable for these transformations. Phthalic anhydride serves dual roles as both an acylating agent and a source of the carboxylic acid functionality.

Three-Component Systems:

Modern synthetic approaches frequently employ dimedone, 2-naphthol, and aromatic aldehydes in three-component condensation reactions [6] [7] [8]. Dimedone provides stability through its crystalline nature and offers high yields in condensation reactions. The combination with 2-naphthol as an aromatic nucleophile and various aldehydes enables broad structural diversity in the final products.

Key Intermediates in Synthesis

The formation of key intermediates represents critical steps in the synthetic pathway to 9H-xanthene-4-acetic acid, 9-oxo- derivatives. Understanding these intermediates allows for optimization of reaction conditions and yields [1] [9] [3].

Benzophenone Intermediates:

2,3′,4,6-Tetrahydroxybenzophenone represents a crucial intermediate formed through shikimate pathway coupling [10] [9]. This benzophenone precursor undergoes regioselective intramolecular oxidative coupling to form the xanthone core structure. The stability of this intermediate under moderate conditions (phenolic hydroxyl groups) allows for isolation and characterization.

Trihydroxyxanthone Precursors:

Both 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone serve as core precursors for downstream xanthone derivatives [10] [9]. These stable aromatic systems undergo hydroxylation and substitution reactions to provide access to more complex derivatives. The formation of these intermediates through oxidative phenol coupling represents a key mechanistic step in xanthone biosynthesis and synthetic chemistry.

Coupling Intermediates:

The formation of 2-[2-(carboxylmethyl)phenoxy]-3,4-dimethylbenzoic acid through copper-catalyzed coupling represents an important intermediate for acetic acid derivative synthesis [1]. This intermediate, characterized by moderate stability due to carboxylic acid functionality, undergoes acid-catalyzed ring closure to form the final xanthone structure.

Condensation Products:

Knoevenagel condensation products formed from dimedone and aldehydes represent reactive intermediates due to their activated methylene character [7] [8]. These intermediates undergo Michael addition with aromatic nucleophiles, followed by cyclization and dehydration to yield the final xanthene products.

Reaction Mechanisms

Understanding the mechanistic pathways for xanthene synthesis enables optimization of reaction conditions and prediction of product outcomes [5] [11] [12].

Friedel-Crafts Acylation Mechanism:

The classical Friedel-Crafts approach involves acylium ion formation through protonation of anhydrides or acid chlorides, followed by electrophilic attack on the aromatic ring and subsequent proton elimination [5]. The rate-determining step involves electrophilic attack on the aromatic ring, with selectivity controlled by the electronic and steric properties of the aromatic substrate. Lewis acid catalysts under anhydrous conditions promote this transformation, though ortho/para selectivity and polyacylation represent ongoing selectivity challenges.

Copper-Catalyzed Coupling Mechanism:

Copper-catalyzed coupling reactions proceed through oxidative addition, transmetalation, and reductive elimination steps [1]. The mechanism follows organometallic pathways with reductive elimination as the rate-determining step. Elevated temperatures and base conditions promote this transformation, though regioselectivity in coupling position requires careful optimization.

Multicomponent Condensation Mechanisms:

Three-component reactions involving dimedone, aldehydes, and aromatic nucleophiles proceed through sequential Knoevenagel condensation and Michael addition steps [7] [13]. The mechanism begins with base-catalyzed enolate formation from dimedone, followed by nucleophilic addition to the aldehyde carbonyl and dehydration to form an α,β-unsaturated ketone. Subsequent Michael addition by the aromatic nucleophile and intramolecular cyclization yield the final product.

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized xanthene synthesis through the introduction of environmentally friendly conditions, enhanced reaction rates, and improved selectivity [6] [14] [15].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating xanthene derivative formation while maintaining high yields and selectivity [16] [17] [15] [18].

Mechanistic Advantages:

Microwave irradiation provides rapid heating through dielectric heating, leading to enhanced reaction rates and improved selectivity under milder conditions [15]. The technology offers advantages including higher yields, faster reaction rates, and improved selectivity compared to conventional heating methods. Reaction times are typically reduced from hours to minutes, with yields often exceeding those obtained through conventional methods.

Synthetic Applications:

Microwave-assisted synthesis of tetrahydrobenzo[a]xanthene-11-ones using aldehydes, 2-naphthol, and dimedone proceeds efficiently under 850 watt power with potassium carbonate as base catalyst [18]. Ethanol serves as the optimal solvent, providing yields of 90% within 180 seconds at 80-85°C. The method demonstrates broad substrate scope with various aromatic aldehydes, including electron-withdrawing and electron-donating substituents.

The synthesis of xanthene/sulfonamide derivatives through microwave assistance enables the preparation of biologically active compounds with enhanced efficiency [16]. These transformations proceed at reduced temperatures compared to conventional methods while maintaining excellent yields and purity.

Equipment and Conditions:

Modern microwave synthesizers operating at 850-1000 watts provide controlled heating for xanthene synthesis [17] [18]. Temperature control systems prevent overheating while ensuring uniform energy distribution. Sealed vessel systems allow for elevated pressures and temperatures while maintaining safety protocols.

Green Chemistry Methodologies

Green chemistry approaches to xanthene synthesis emphasize environmental sustainability, atom economy, and reduced waste generation [6] [14] [7].

Solvent-Free Conditions:

Solvent-free synthesis represents a major advancement in green xanthene chemistry [14] [8]. These methodologies eliminate organic solvent requirements while maintaining high yields and selectivity. Iron oxide nanoparticles deposited on porous silica surfaces catalyze condensation reactions without solvent requirements, achieving yields up to 99% under optimized conditions [6].

The use of sulfonated fructose as an environmentally friendly catalyst enables solvent-free synthesis of xanthene derivatives [14]. This approach provides enhanced acidity and stability compared to unmodified fructose while aligning with green chemistry principles through reduced toxicity and environmental impact.

Water-Based Systems:

Aqueous synthesis conditions represent another important green chemistry approach [7]. Zirconium(IV) chloride catalysis in ethanol/water systems provides high yields (75-95%) for xanthene synthesis while using environmentally benign solvents [7]. These conditions offer advantages including reduced toxicity, easier workup procedures, and improved safety profiles.

Renewable Catalysts:

The development of renewable and recyclable catalysts supports sustainable xanthene synthesis [6] [14]. Magnetic nanoparticle catalysts enable easy separation and recycling through external magnetic fields, maintaining catalytic activity through multiple reaction cycles. Bio-derived catalysts such as sulfonated fructose provide renewable alternatives to traditional Lewis acids.

Catalytic Reaction Conditions

Modern catalytic approaches have transformed xanthene synthesis through enhanced selectivity, milder conditions, and improved atom economy [19] [20] [21].

Heterogeneous Catalysis:

Copper-based metal-organic frameworks (MOFs) such as CuBTC demonstrate exceptional catalytic activity for xanthene synthesis [21]. These heterogeneous catalysts provide advantages including easy separation, recyclability, and consistent activity through multiple reaction cycles. SEM, pXRD, and FT-IR analysis confirm catalyst stability throughout the reaction process.

Transition metal ion-exchanged zeolites offer another class of effective heterogeneous catalysts [22] [23]. Copper/zeolite systems demonstrate particular effectiveness for both xanthene and acridine synthesis through one-pot, solvent-free conditions. The heterogeneous nature enables simple separation and reuse while providing high yields in short reaction times.

Enzyme Catalysis:

Enzymatic approaches to xanthene synthesis provide exceptional selectivity under mild conditions [24]. Promiscuous enzyme-catalyzed cascade reactions enable the synthesis of xanthone derivatives through Knoevenagel-Michael cascade reactions. These transformations proceed at ambient temperatures with excellent selectivity, though substrate scope remains somewhat limited.

Electrochemical Methods:

Electrochemical synthesis offers unique advantages for xanthene derivative preparation [25]. Base-catalyzed direct oxidation of rhodamine derivatives to corresponding xanthones demonstrates the potential of electrochemical approaches. These methods provide mild conditions and excellent selectivity, though equipment requirements and limited substrate scope present ongoing challenges.

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity xanthene derivatives suitable for biological evaluation and further synthetic elaboration [26] [27] [28].

Chromatographic Methods:

Column chromatography on silica gel using hexane/ethyl acetate gradient systems represents the most widely employed purification method [27] [28]. This approach typically provides 70-90% yield recovery with 90-98% purity for general purification applications. Flash column chromatography offers enhanced efficiency, achieving 80-95% yield recovery with 95-99% purity through rapid separation.

Preparative high-performance liquid chromatography (HPLC) provides the highest purity levels (98-99.5%) though with associated equipment costs [26] [29]. Reversed-phase HPLC using C18 columns with acetonitrile/water gradients proves particularly effective for polar xanthene derivatives, achieving 90-98% yield recovery with 99-99.9% purity.

Specialized chromatographic methods include high-speed counter current chromatography and centrifugal partition chromatography for difficult separations [28]. These techniques achieve 80-95% yield recovery with 95-99% purity for complex mixtures that prove challenging for conventional column chromatography.

Crystallization Methods:

Crystallization from methanol or ethanol provides cost-effective purification for crystalline xanthene derivatives [1] [27]. Methanol crystallization typically yields 60-85% recovery with 85-95% purity, while ethanol systems prove particularly suitable for temperature-sensitive compounds. Recrystallization techniques enable final purification with 70-95% yield recovery and 95-99% purity through multiple crystallization steps.

Specialized Purification:

Polymeric column chromatography using polystyrene-divinylbenzene resins offers advantages for xanthene dye purification [26]. These systems provide 75-90% yield recovery with 90-98% purity while offering enhanced selectivity for aromatic compounds.

Magnetic separation techniques enable catalyst recovery for magnetic nanoparticle systems [13]. This approach achieves 95-99% recovery of magnetic catalysts while maintaining catalytic activity through multiple reaction cycles.

Scale-Up Considerations for Laboratory Synthesis

Successful scale-up of xanthene synthesis requires careful consideration of heat transfer, mass transfer, and mixing efficiency factors [13] [21].

Heat Transfer Optimization:

Laboratory-scale synthesis benefits from rapid heat dissipation through small reaction volumes, enabling easy temperature control [13]. Pilot-scale operations require heat management systems to prevent hot spot formation and ensure temperature uniformity. Industrial-scale synthesis demands complex heat exchanger systems with advanced process control to maintain consistent reaction conditions.

Reactor design optimization becomes critical at larger scales, with computational fluid dynamics (CFD) modeling providing insights into heat transfer patterns [13]. Advanced control systems enable real-time temperature monitoring and adjustment to maintain optimal reaction conditions.

Mass Transfer and Mixing:

Laboratory-scale reactions typically employ magnetic stirring adequate for small volumes [13]. Pilot-scale operations require mechanical stirring with carefully designed impeller systems to ensure efficient mass transfer. Industrial-scale synthesis demands large-scale agitation systems with scale-up correlations to predict mixing efficiency.

Concentration gradients represent a significant challenge during scale-up, requiring advanced mixing systems to ensure homogeneous reaction conditions [13]. CFD modeling studies provide valuable insights into mixing patterns and enable optimization of agitation systems.

Catalyst Recovery and Recycling:

Simple filtration suffices for catalyst recovery at laboratory scale [13]. Pilot-scale operations employ filtration or centrifugation systems, while industrial-scale synthesis requires continuous recovery systems to maintain economic viability. Catalyst deactivation becomes a critical concern at larger scales, necessitating regeneration procedures to maintain catalytic activity.

Magnetic separation offers particular advantages for scale-up when using magnetic nanoparticle catalysts [13]. External magnetic fields enable easy catalyst separation at any scale while maintaining catalyst integrity through multiple reaction cycles.

Retrosynthetic Analysis and Alternative Pathways

Retrosynthetic analysis provides systematic approaches for planning xanthene synthesis while identifying alternative synthetic routes [2] [3] [11].

Classical Retrosynthetic Approaches:

The Grover-Shah-Shah reaction represents a classical retrosynthetic disconnection for xanthone synthesis [3]. This approach involves cyclodehydration of 2,2′-dihydroxybenzophenones and electrophilic cycloacylation of 2-aryloxybenzoic acids as key transformations. The versatility and broad substrate scope make this method particularly attractive for complex xanthone synthesis.

Retrosynthetic analysis of 9H-xanthene-4-acetic acid, 9-oxo- reveals multiple disconnection strategies [1] [2]. The acetic acid side chain can be introduced through various approaches including alkylation of pre-formed xanthones, coupling reactions with carboxylate derivatives, or incorporation during core synthesis.

Modern Retrosynthetic Strategies:

Three-step protocols employing intramolecular Mizoroki-Heck reactions offer alternative retrosynthetic approaches [11]. These methods utilize readily available diaryl ethers as starting materials, with final cyclization through palladium-catalyzed processes. Optimization studies achieve full conversion with reasonable selectivity between 6-exo and 7-endo products.

Transition-metal-free intramolecular Friedel-Crafts alkylation represents another alternative pathway [30]. This approach employs alkene activation with trifluoroacetic acid to enable cyclization at room temperature. The method provides novel substituted 9-methyl-9-arylxanthenes with good yields within 6-24 hours.

Alternative Synthetic Pathways:

Enzymatic synthesis offers alternative pathways through cascade reactions [24]. Knoevenagel-Michael cascade reactions catalyzed by promiscuous enzymes enable xanthone synthesis under mild conditions with excellent selectivity. These approaches provide environmentally friendly alternatives to traditional synthetic methods.

Electrochemical synthesis presents unique retrosynthetic opportunities [25]. Base-catalyzed direct oxidation of pyronine derivatives to xanthones demonstrates alternative mechanistic pathways. Water addition splits pyronines into xanthone and reduced xanthene, with subsequent oxidation completing the transformation.

Pathway Selection Criteria:

Selection among alternative synthetic pathways depends on multiple factors including substrate availability, functional group compatibility, scale requirements, and environmental considerations [20] [3]. Green chemistry principles increasingly influence pathway selection, favoring approaches with reduced environmental impact and improved atom economy.

Cost considerations become paramount for industrial applications, necessitating evaluation of raw material costs, processing expenses, and waste disposal requirements [13]. Economic modeling provides quantitative assessment of alternative pathways to guide synthetic strategy selection.